1-Chloro-1-iodo-1H,2H,2H-perfluorooctane

Descripción general

Descripción

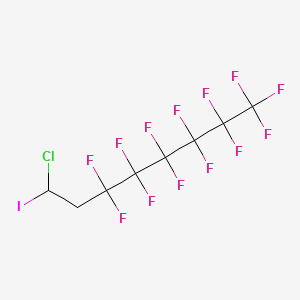

1-Chloro-1-iodo-1H,2H,2H-perfluorooctane is a fluorinated organic compound with the molecular formula C8H3ClF13I. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of both chlorine and iodine atoms, along with a perfluorinated carbon chain, which imparts distinct reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane can be synthesized through a series of halogenation reactions. One common method involves the iodination of 1-chloro-1H,2H,2H-perfluorooctane using iodine and a suitable oxidizing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.

Reduction Reactions: The compound can be reduced to form 1H,2H,2H-perfluorooctane, with the removal of halogen atoms.

Oxidation Reactions: Oxidative conditions can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products:

- Substitution reactions yield various substituted perfluorooctanes.

- Reduction reactions produce 1H,2H,2H-perfluorooctane.

- Oxidation reactions result in perfluorinated carboxylic acids or other oxidized products .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Organic Synthesis:

1-Chloro-1-iodo-1H,2H,2H-perfluorooctane serves as a key intermediate in the synthesis of fluorinated compounds. Its unique structure allows for the introduction of fluorinated alkyl groups into various organic molecules, which is crucial for developing new materials with desired properties .

Pharmaceuticals:

In pharmaceutical chemistry, this compound is used to prepare biologically active molecules. The incorporation of fluorine atoms can enhance the metabolic stability and bioactivity of drug candidates . Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.

Agrochemicals:

The compound is also explored in the development of agrochemicals. Fluorinated agrochemicals can offer enhanced efficacy and reduced environmental impact due to their unique chemical stability and reactivity profiles .

Environmental Considerations

Persistent Organic Pollutants (POPs):

this compound has been identified as a Persistent Organic Pollutant (POP). Its stability in the environment raises concerns regarding bioaccumulation and potential adverse effects on ecosystems and human health . Regulatory bodies are increasingly scrutinizing such compounds due to their long-term environmental persistence.

Case Studies

Case Study 1: Fluorinated Materials in Electronics

Research on high-performance organic thin-film transistors has highlighted the role of fluorinated compounds like this compound in improving device performance. These materials exhibit excellent electrical properties and stability under operational conditions .

Case Study 2: Drug Development

A study examining the synthesis of novel antiviral agents demonstrated that incorporating fluorinated groups using intermediates like this compound significantly improved the efficacy of the resulting compounds against viral replication .

Mecanismo De Acción

The mechanism of action of 1-chloro-1-iodo-1H,2H,2H-perfluorooctane involves its interaction with various molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing molecular recognition and binding events. Additionally, the perfluorinated carbon chain imparts hydrophobicity, affecting the compound’s solubility and interaction with biological membranes .

Comparación Con Compuestos Similares

- 1-Iodo-1H,1H,2H,2H-perfluorodecane

- 1-Iodo-1H,1H,2H,2H-perfluorododecane

- 1-Chloro-1H,2H,2H-perfluorooctane

Comparison: 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity compared to compounds with only one type of halogen. This dual-halogen structure allows for more versatile chemical modifications and applications. Additionally, the perfluorinated carbon chain enhances the compound’s stability and resistance to degradation .

Actividad Biológica

1-Chloro-1-iodo-1H,2H,2H-perfluorooctane (CAS No. 235106-08-8) is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for health and environmental safety.

This compound is characterized by its perfluorinated structure, which includes multiple fluorine atoms that enhance its lipophilicity and metabolic stability. The presence of chlorine and iodine atoms further contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8ClF13I |

| Molecular Weight | 486.0 g/mol |

| Boiling Point | Not specified |

| Solubility | Low in water |

The biological activity of this compound is primarily influenced by its interaction with cellular membranes and proteins. The compound's high lipophilicity allows it to partition into lipid bilayers, potentially disrupting membrane integrity and function. This disruption can lead to altered cellular signaling pathways and enzyme activities.

Immunotoxicity Studies

Recent studies have highlighted the immunotoxic potential of perfluoroalkyl substances (PFAS), including compounds similar to this compound. A screening of 147 PFAS revealed that approximately 21% exhibited bioactivity at concentrations ranging from 1 to 60 micromolar in human primary cell systems . These findings suggest that this compound may also exhibit immunotoxic effects, warranting further investigation.

Developmental Toxicity

Research using zebrafish models has shown that certain PFAS can induce developmental toxicity. In a study examining various PFAS compounds, developmental abnormalities were observed at concentrations as low as 7.48 μM . While specific data on this compound is limited, its structural similarities to other PFAS suggest potential risks for developmental toxicity.

Case Studies

Case Study 1: Immunotoxicity Assessment

A study evaluated the immunotoxic effects of various PFAS on human immune cells. Results indicated that compounds with similar structures to this compound affected cytokine production and immune cell proliferation. This suggests a need for comprehensive toxicity assessments for this compound in future studies.

Case Study 2: Environmental Impact

Research has documented the persistence of PFAS in the environment due to their resistance to degradation. A study on perfluorobutane sulfonate (PFBS), a related compound, demonstrated significant membrane interactions that could lead to bioaccumulation in aquatic organisms . Similar studies should be conducted for this compound to assess its environmental impact.

Propiedades

IUPAC Name |

8-chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF13I/c9-2(23)1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSZYGJIYJRLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.